molecular formula C5H2N2O2S B2677728 2-Cyano-1,3-thiazole-5-carboxylic acid CAS No. 1167056-78-1

2-Cyano-1,3-thiazole-5-carboxylic acid

Cat. No. B2677728
CAS RN: 1167056-78-1
M. Wt: 154.14
InChI Key: HXESXQPYEOMMBC-UHFFFAOYSA-N
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Description

2-Cyano-1,3-thiazole-5-carboxylic acid is a compound with the molecular formula C5H2N2O2S . The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been reported over the past few decades. The methods are limited to the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Another method involves the condensation of a-haloketones with thioamides, the Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable for its aromaticity, characterized by significant pi-electron delocalization .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Mechanism of Action

The mechanism of action of 2-Cyano-1,3-thiazole-5-carboxylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and differentiation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity. Additionally, this compound has been found to have anti-inflammatory activity, which may make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Cyano-1,3-thiazole-5-carboxylic acid is its versatility as a building block for the synthesis of various bioactive molecules. Its high yield and purity make it a useful starting material for drug discovery and development. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

The potential applications of 2-Cyano-1,3-thiazole-5-carboxylic acid are vast, and future research may focus on the development of this compound-based drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential side effects. Future studies may also investigate the use of this compound as a tool for the study of enzyme inhibition and cellular processes. Overall, this compound shows great promise as a versatile building block for the synthesis of bioactive molecules and as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

2-Cyano-1,3-thiazole-5-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with malonic acid in the presence of sodium ethoxide. The resulting product is then treated with cyanogen bromide to form this compound. The yield of this method is relatively high, and the purity of the product can be easily achieved through recrystallization.

Scientific Research Applications

2-Cyano-1,3-thiazole-5-carboxylic acid has been widely studied for its potential as a drug candidate, particularly for its anticancer and antimicrobial properties. It has also been investigated for its ability to inhibit certain enzymes and as a potential anti-inflammatory agent. This compound has been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antitumor agents.

properties

IUPAC Name

2-cyano-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXESXQPYEOMMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1167056-78-1
Record name 2-cyano-1,3-thiazole-5-carboxylic acid
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